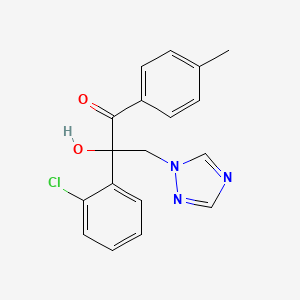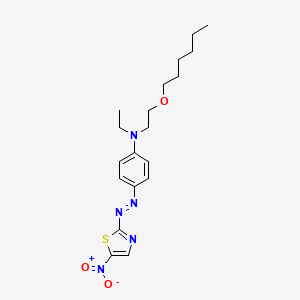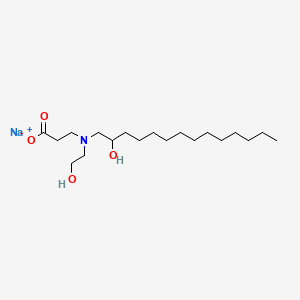
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is a synthetic compound often used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and wetting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate typically involves the reaction of beta-alanine with 2-hydroxyethylamine and 2-hydroxytetradecylamine in the presence of a sodium base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain product consistency and quality. The final product is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Wirkmechanismus
The mechanism of action of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes and proteins, facilitating the emulsification and solubilization of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar properties but different molecular structure.
Cocamidopropyl betaine: A surfactant derived from coconut oil with similar applications.
Sodium dodecylbenzenesulfonate: A synthetic surfactant used in detergents and cleaning products.
Uniqueness
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is unique due to its specific combination of hydroxyl and alkyl groups, which provide distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various formulations make it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
70521-75-4 |
|---|---|
Molekularformel |
C19H38NNaO4 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
sodium;3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoate |
InChI |
InChI=1S/C19H39NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24;/h18,21-22H,2-17H2,1H3,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
CSNYQBCYYLYAJY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



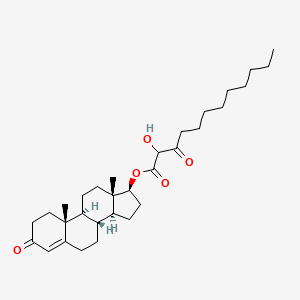
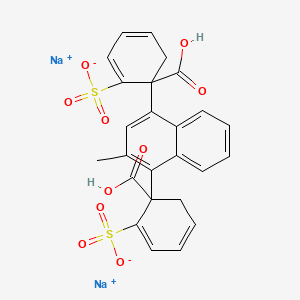

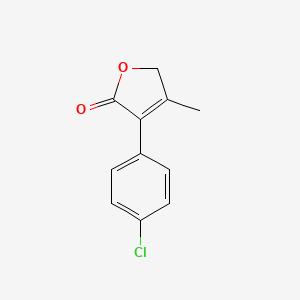
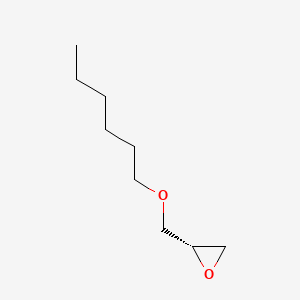
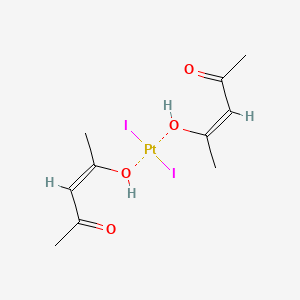
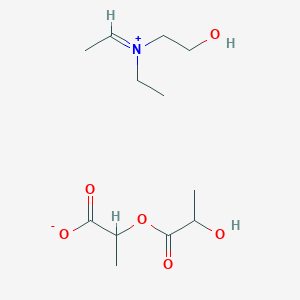

![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)

